3-{2-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{2-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a benzyl ether group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzaldehyde with 4-methylbenzyl bromide to form 2-[(4-methylbenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The final step involves the condensation of this hydrazone with thiophene-2-carbaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{2-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
- 4-[(4-methylbenzyl)oxy]-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 3-methyl-N’-(2-methyl-3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-{2-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific structural features, such as the combination of a pyrazole ring with a thiophene ring and a benzyl ether group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H20N4O2S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O2S/c1-16-8-10-17(11-9-16)15-29-22-7-3-2-6-19(22)20-13-21(26-25-20)23(28)27-24-14-18-5-4-12-30-18/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
CXJBEORKWNSMLM-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CS4 |
Origin of Product |
United States |
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